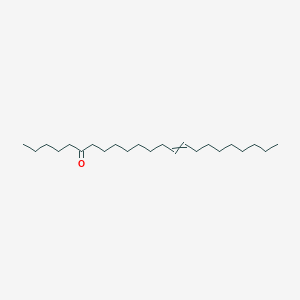
Tricos-14-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of 23 carbon atoms, 44 hydrogen atoms, and one oxygen atom . This compound is a long-chain ketone with a double bond at the 14th position, making it a unique molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-14-en-6-one can be achieved through various methods. One common approach involves the ketonization reaction of hexanoic acids and (Z)-octadec-9-enoic acid (oleic acid). The reaction conditions typically involve heating the acids in the presence of a catalyst to facilitate the formation of the ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale ketonization reactions using oleic acid as a starting material. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tricos-14-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Tricos-14-en-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricos-14-en-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9-Tricosene: Another long-chain hydrocarbon with a similar structure but differing in the position of the double bond.
(14E)-14-Tricosen-6-one: A stereoisomer of Tricos-14-en-6-one with a different configuration around the double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a ketone group and a double bond at the 14th position. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
53149-66-9 |
|---|---|
Fórmula molecular |
C23H44O |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
tricos-14-en-6-one |
InChI |
InChI=1S/C23H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
Clave InChI |
QKLOIBGEMBKSBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


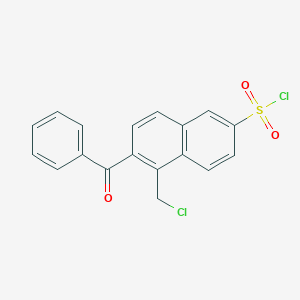
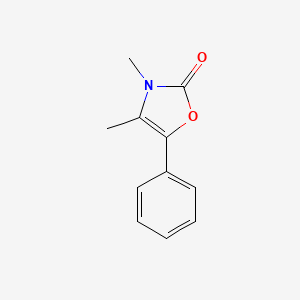

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
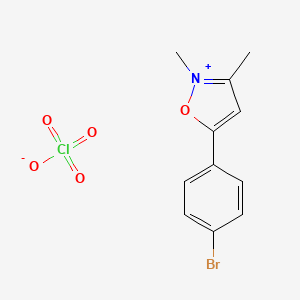
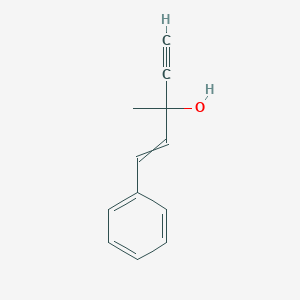
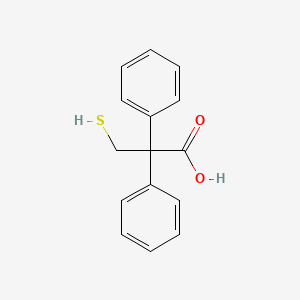
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

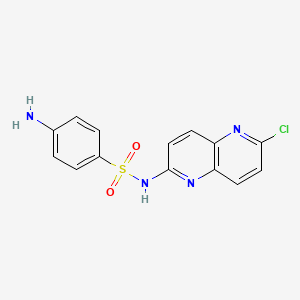
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
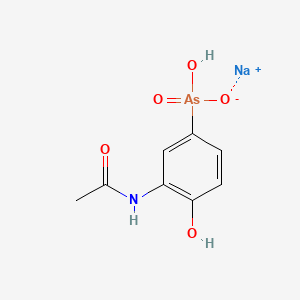
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
